1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione

Antipsychotic Activity CNS Drug Discovery Structure-Activity Relationship

1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione is a synthetic small molecule (C10H9ClN2O2, MW 224.64 g/mol) belonging to the hydantoin (imidazolidine-2,4-dione) class, a privileged scaffold in anticonvulsant and CNS drug discovery. The compound features a distinctive N1-(2-chlorobenzyl) substitution, differentiating it from the more common N3-substituted isomers and unsubstituted benzyl analogs.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 187243-31-8
Cat. No. B12938783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione
CAS187243-31-8
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1CC2=CC=CC=C2Cl
InChIInChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15)
InChIKeyTUVQTCIDQXNTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione (CAS 187243-31-8): A Selective N1-Substituted Hydantoin Scaffold for CNS-Focused Research


1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione is a synthetic small molecule (C10H9ClN2O2, MW 224.64 g/mol) belonging to the hydantoin (imidazolidine-2,4-dione) class, a privileged scaffold in anticonvulsant and CNS drug discovery [1]. The compound features a distinctive N1-(2-chlorobenzyl) substitution, differentiating it from the more common N3-substituted isomers and unsubstituted benzyl analogs. Its calculated LogP of 1.61 and topological polar surface area (TPSA) of 52.90 Ų place it within a favorable physicochemical range for blood-brain barrier penetration, making it a relevant intermediate for neuroscience-focused medicinal chemistry programs .

Why N1-Positional Selectivity and Ortho-Chloro Substitution Are Critical Differentiators for 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione


Generic substitution within the hydantoin class is unreliable due to the profound impact of substitution regiochemistry on biological activity. Literature evidence indicates that N1-substituted hydantoins can retain significant biological activity, whereas N3-substituted congeners are often inactive . Furthermore, the higher acidity of the N3 proton makes N3-alkylation thermodynamically favored, rendering the N1-isomer a more challenging and specialized synthetic target [1]. The ortho-chloro substituent on the benzyl ring introduces steric constraints and distinct conformational preferences absent in para-substituted analogs, which can critically influence target binding and selectivity [2]. These structural nuances make direct interchange between this compound and its positional or halogen-regioisomers scientifically unsound without comparative validation.

Quantitative Differentiation of 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione: A Head-to-Head Physicochemical and Activity-Based Comparator Analysis


N1 vs. N3 Positional Isomer Activity Divergence: Class-Level Evidence for Biological Differentiation

In a systematic study investigating the attachment point of a hydantoin moiety to a pharmacophoric scaffold, the N1-linked hydantoin (compound 24) exhibited good biological activity in conditioned avoidance response (CAR) assays predictive of clinical antipsychotic efficacy. In contrast, the N3-linked, C5-linked, and other attachment point congeners (compounds 22, 23, and 25) were all found to be inactive under identical assay conditions . This class-level evidence strongly suggests that the N1 substitution pattern of the target compound (CAS 187243-31-8) is critical for retaining bioactivity, providing a key advantage over its direct N3-substituted positional isomer 3-(2-chlorobenzyl)imidazolidine-2,4-dione (CAS 1691026-01-3).

Antipsychotic Activity CNS Drug Discovery Structure-Activity Relationship Hydantoin Regiochemistry

Topological Polar Surface Area (TPSA) Advantage: Higher TPSA for N1-Isomer Compared to N3-Isomer

The target compound, 1-[(2-chlorophenyl)methyl]imidazolidine-2,4-dione, has a calculated topological polar surface area (TPSA) of 52.90 Ų, derived from its molecular structure . This is notably higher than the TPSA of its direct N3-substituted positional isomer, 3-(2-chlorobenzyl)imidazolidine-2,4-dione (CAS 1691026-01-3), which has a TPSA of 49.41 Ų . The 3.49 Ų difference (approx. 7.1% higher) arises from the distinct electronic environment created by the substitution at the N1 amide nitrogen versus the N3 imide nitrogen. Both values remain below the widely recognized threshold of 60-70 Ų for favorable oral bioavailability and CNS penetration, but the higher TPSA of the target compound may influence solubility and hydrogen-bonding capacity.

Physicochemical Properties CNS Drug Design Membrane Permeability TPSA

Lipophilicity (LogP) Differentiation: Higher LogP of N1-Isomer Suggests Improved Membrane Partitioning

The target N1-(2-chlorobenzyl) compound exhibits a calculated LogP of 1.61 , which is higher than the LogP of 1.39 for the N3-substituted isomer . This difference of 0.22 log units indicates a slightly greater lipophilicity, potentially translating to enhanced membrane partitioning. More dramatically, compared to the non-chlorinated N1-benzyl analog (CAS 6777-05-5), which has a LogP of 0.41 , the target compound shows a 1.20 log unit increase, representing an approximate 16-fold higher calculated partition coefficient. The addition of the ortho-chlorine atom is the key driver for this enhanced lipophilicity, a property often correlated with increased blood-brain barrier permeability for CNS-targeted agents.

Lipophilicity LogP CNS Penetration Druglikeness

Synthetic Accessibility and Regioselectivity: N1-Alkylation Requires Specialized Conditions

The synthesis of N1-substituted hydantoins like the target compound is inherently more complex than that of N3-substituted isomers. Research by Shintani et al. (2021) demonstrated that the N3 proton of hydantoins is more acidic, leading to preferential N3-alkylation under standard basic conditions [1]. Achieving N1-selective alkylation requires specialized conditions, specifically the use of potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) to obtain the N1-monomethylated product in good yield. This synthetic exclusivity means the N1-isomer often commands a premium in the research chemicals market and represents a more specialized, value-added intermediate compared to the more readily accessible N3-isomer.

Regioselective Synthesis N1-Alkylation Hydantoin Chemistry Process Chemistry

Ortho-Chloro vs. Para-Chloro Conformational Impact: Steric and Electronic Distinctions Without Bulk Property Changes

Interestingly, the calculated LogP (1.61) and TPSA (52.90 Ų) for the ortho-chloro target compound are numerically identical to those of its para-chloro N1 analog, 1-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione (CAS 152146-73-1) . This indicates that simple 2D physicochemical descriptors cannot differentiate these isomers. However, the ortho-chloro substituent introduces significant steric hindrance adjacent to the methylene linker, restricting rotational freedom and biasing the conformational ensemble of the molecule. Broader literature evidence indicates that in two-thirds of comparative pharmacological studies, an ortho-substituent led to greater target potency than the same substituent in the para-position [1]. This conformational constraint can be a critical determinant of receptor binding and selectivity profiles that are invisible to standard computational property calculators.

Conformational Analysis Ortho Effect Steric Hindrance Receptor Binding

Optimal Research and Procurement Applications for 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione Based on Comparative Evidence


CNS Lead Optimization Programs Requiring Precise N1-Substitution

For medicinal chemistry programs targeting neurological or psychiatric disorders, the N1 substitution pattern is essential for maintaining biological activity, as inferred from class-level SAR studies where N3-substituted hydantoins were inactive . The target compound's LogP of 1.61 and TPSA of 52.90 Ų are within favorable CNS druglikeness ranges, making it a suitable starting scaffold for lead optimization where both target engagement and brain exposure are required [1].

Structure-Activity Relationship (SAR) Studies on Hydantoin Regiochemistry

When conducting systematic SAR exploration of hydantoin-based scaffolds, the target compound serves as a critical N1-substituted reference standard. Its distinct TPSA (52.90 Ų vs 49.41 Ų) and LogP (1.61 vs 1.39) compared to the N3-isomer allow researchers to correlate biological readouts with precise physicochemical changes, rather than with bulk property shifts that confound many SAR analyses [1].

Conformational Analysis and Ortho-Substituent Effect Studies

The ortho-chlorobenzyl group introduces a steric constraint adjacent to the hydantoin core, creating a distinct conformational profile compared to the para-chloro analog, despite their identical calculated LogP and TPSA values . This compound is therefore ideal for research aimed at understanding the impact of ortho-substitution on target binding, selectivity, and in vivo pharmacology, where simple computational descriptors fail to predict outcomes [1].

Specialty Chemical Procurement for N1-Focused Library Synthesis

Given that N1-selective alkylation of hydantoins requires specialized synthetic conditions using potassium bases (tBuOK or KHMDS) and is more challenging than N3-alkylation , procurement of the pre-formed N1-(2-chlorobenzyl) building block offers significant operational efficiency. This is particularly relevant for parallel synthesis or combinatorial library production, where in-house development of N1-selective alkylation protocols for each library member would be resource-prohibitive.

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